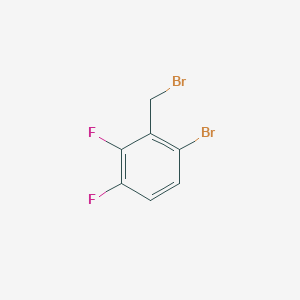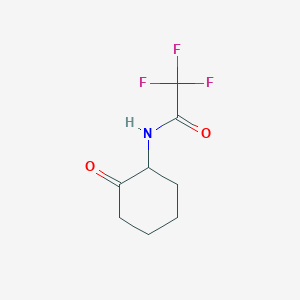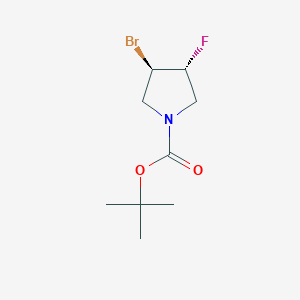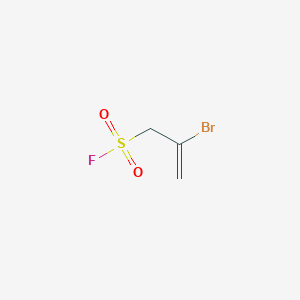
2-Bromprop-2-en-1-sulfonylfluorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromoprop-2-ene-1-sulfonyl fluoride is a chemical compound with the molecular formula C3H4BrFO2S . It is a type of sulfonyl fluoride, a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .
Synthesis Analysis
Sulfonyl fluorides, including 2-Bromoprop-2-ene-1-sulfonyl fluoride, have been synthesized through various methods. One approach is direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides . Other methods include the fluoride–chloride exchange from the corresponding sulfonyl chlorides, conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .Molecular Structure Analysis
The molecular structure of 2-Bromoprop-2-ene-1-sulfonyl fluoride is represented by the formula C3H4BrFO2S . Further details about its molecular structure are not available in the search results.Chemical Reactions Analysis
Sulfonyl fluorides, including 2-Bromoprop-2-ene-1-sulfonyl fluoride, participate in various chemical reactions. For instance, they can undergo direct fluorosulfonylation with fluorosulfonyl radicals . They are also involved in the Sulfur (VI) Fluoride Exchange (SuFEx) process, a concept pioneered by Sharpless and co-workers as the next generation of click chemistry .Wissenschaftliche Forschungsanwendungen
Synthese von Sulfonylfluoriden
“2-Bromprop-2-en-1-sulfonylfluorid” kann zur Synthese von Sulfonylfluoriden aus Sulfonaten oder Sulfonsäuren verwendet werden . Dieser Prozess zeichnet sich durch milde Reaktionsbedingungen aus, die leicht verfügbare und einfach zu handhabende Reagenzien verwenden . Es kann eine Vielzahl von Sulfonylfluoriden hergestellt werden, wodurch die Anreicherung der Sulfonylfluoridbibliothek erleichtert wird .
Biologische und pharmazeutische Anwendungen
Sulfonylfluoride wurden in den Bereichen Biologie, Pharmazeutika und funktionelle Moleküle aufgrund ihres einzigartigen Gleichgewichts zwischen Stabilität und Reaktivität identifiziert und genutzt . Sie sind privilegierte Motive in der selektiven kovalenten Wechselwirkung mit kontextspezifischen Aminosäuren oder Proteinen für diverse Anwendungen . Zum Beispiel war 2-Nitrobenzolsulfonylfluorid (NBSF) wirksam bei der Abtötung von gramnegativen Bakterien .
Synthese neuartiger Verbindungen
Die in situ-Generierung von “this compound” aus DESF eröffnet mehrere neue Reaktionsprofile, einschließlich der Anwendung bei der Synthese neuartiger 3-substituierter Isoxazol-5-sulfonylfluoride, 1-substituierter 1H-1,2,3-Triazol-4-sulfonylfluoride, 2-Amino-1-bromethan-1-sulfonylfluoride und 4-Brom-β-Sultame in guten bis ausgezeichneten Ausbeuten .
Zukünftige Richtungen
Sulfonyl fluorides, including 2-Bromoprop-2-ene-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . Therefore, it is expected that future research will continue to explore new synthesis methods and applications for these compounds.
Wirkmechanismus
Target of Action
It has been used in the synthesis of sulfonyl fluoride substituted 4h-chromene derivatives .
Mode of Action
It is used as a reagent in a one-pot, sequential three-component reaction with salicylaldehyde and indole .
Biochemical Pathways
It is involved in the synthesis of sulfonyl fluoride substituted 4H-chromene derivatives .
Result of Action
The result of the action of 2-Bromoprop-2-ene-1-sulfonyl fluoride is the formation of sulfonyl fluoride substituted 4H-chromene derivatives . The efficiency of this synthesis is moderate to excellent, with yields ranging from 45% to 94% .
Action Environment
The one-pot synthesis method using this compound is noted for its mild conditions and high efficiency .
Eigenschaften
IUPAC Name |
2-bromoprop-2-ene-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrFO2S/c1-3(4)2-8(5,6)7/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJMQEDWMOIJGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CS(=O)(=O)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrFO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of BPESF in the synthesis of Indolyl-4H-chromene-3-sulfonyl Fluoride?
A: BPESF serves as a crucial reagent in a one-pot, three-component reaction alongside salicylaldehyde and indole. This reaction efficiently produces sulfonyl fluoride substituted 4H-chromene derivatives. [] The bromine and sulfonyl fluoride groups within BPESF's structure are key for its reactivity and incorporation into the final 4H-chromene product.
Q2: What are the advantages of using BPESF in this specific synthetic process?
A2: The research highlights several advantages of employing BPESF:
- Accessibility: BPESF is readily available, simplifying the experimental setup. []
- Broad Applicability: The reaction demonstrates compatibility with a wide range of substrates, enhancing its versatility. []
- Mild Reaction Conditions: The synthesis proceeds under mild conditions, potentially minimizing unwanted side reactions. []
- Efficiency: The one-pot method offers a streamlined approach, contributing to its overall efficiency. []
- Yield: The reaction generally results in moderate to excellent yields (45%-94%) of the target compound. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

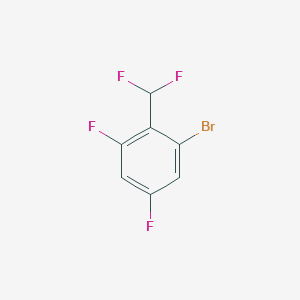
![tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1450030.png)
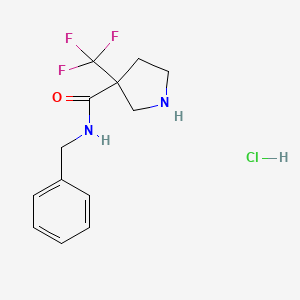
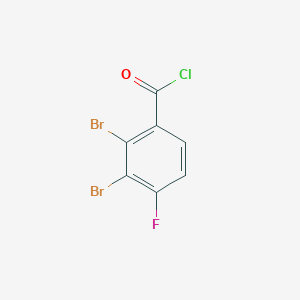
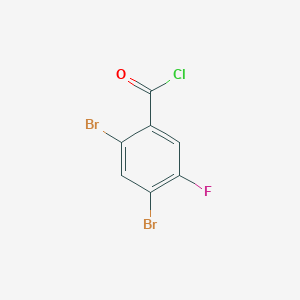
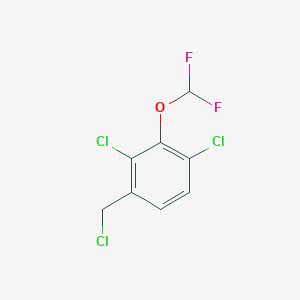
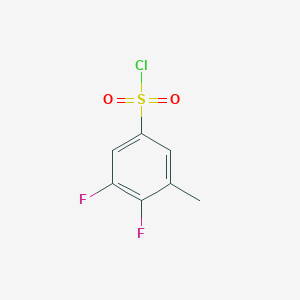
![3-[(4-Bromophenyl)sulfanylmethyl]benzamide](/img/structure/B1450043.png)

